Mal-PEG2-Tos is a specialized chemical compound that combines a polyethylene glycol (PEG) chain with a maleimide group and a tosylate group. This compound is primarily used in bioconjugation and drug delivery applications due to its ability to facilitate specific reactions with thiol-containing molecules. The unique structure of Mal-PEG2-Tos allows for enhanced solubility and stability, making it valuable in various scientific fields, including chemistry, biology, and medicine.
Mal-PEG2-Tos falls under the category of PEG linkers, specifically those that incorporate reactive functional groups for bioconjugation. It is classified as a maleimide-PEG-tosylate compound, which allows it to engage in specific chemical reactions with nucleophiles, particularly thiols.
The synthesis of Mal-PEG2-Tos typically involves several key steps:
The synthesis can be conducted using a one-pot protocol, which streamlines the process by combining multiple steps into a single reaction vessel. This method enhances efficiency and reduces the risk of contamination.
The molecular structure of Mal-PEG2-Tos consists of:
The molecular formula for Mal-PEG2-Tos is , and it has a molecular weight of approximately 357.5 g/mol.
Mal-PEG2-Tos participates in several types of chemical reactions:
Common reagents used in these reactions include thiol-containing molecules (e.g., cysteine), organic solvents like dimethyl sulfoxide (DMSO), and various catalysts to enhance reaction rates.
The mechanism of action for Mal-PEG2-Tos involves the covalent attachment of the maleimide group to thiol-containing molecules, forming stable thioether bonds. This reaction occurs under mild conditions (pH 6.5 to 7.5) and is characterized by its specificity and efficiency. The polyethylene glycol chain enhances water solubility and reduces aggregation of conjugated molecules, while the tosylate group facilitates nucleophilic substitution reactions.
Mal-PEG2-Tos is typically presented as a white to off-white solid or powder. It is soluble in polar solvents such as water and dimethyl sulfoxide, which aids in its application in biological systems.
Key chemical properties include:
Mal-PEG2-Tos has diverse applications across various scientific fields:
Heterobifunctional crosslinkers serve as indispensable molecular bridges in targeted therapeutics, enabling the precise assembly of complex biomolecular conjugates. These linkers possess two distinct reactive groups separated by a spacer region, allowing sequential conjugation between different functional entities (e.g., antibodies, drug payloads, radionuclides, or fluorophores). Mal-PEG2-Tos exemplifies this class with its maleimide-thiol and tosylate-nucleophile specificities, facilitating controlled, stepwise bioconjugation that minimizes unwanted homodimerization or polymerization [2] [6].
The therapeutic significance of such linkers is profound in antibody-drug conjugate (ADC) engineering. Conventional conjugation methods targeting abundant amino acids (e.g., lysine) yield heterogeneous mixtures with variable drug-to-antibody ratios (DAR), compromising pharmacokinetic predictability and therapeutic efficacy. Heterobifunctional linkers enable site-specific modifications, particularly through engineered cysteine residues, which occur less frequently than lysine in antibodies (approximately 8 vs. 40 residues). This reduced abundance significantly decreases heterogeneity, yielding more uniform conjugates with optimized DAR profiles [2] [10]. Clinical validation of this approach is evident in FDA-approved cysteine-conjugated ADCs including brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin, which demonstrate superior therapeutic indices compared to early lysine-conjugated counterparts [3] [7].
Beyond ADCs, heterobifunctional linkers have revolutionized radiopharmaceutical development. Maleimide-based prosthetic groups enable efficient radiolabeling of thiol-containing biomolecules under mild aqueous conditions, preserving the structural integrity and bioactivity of sensitive targeting proteins. The high selectivity of maleimide for thiol groups minimizes off-target labeling, while the PEG spacer enhances water solubility—critical for handling hydrophobic radiopharmaceutical components. Recent innovations include ¹⁸F-labeled maleimide derivatives like [¹⁸F]FPPD and [¹⁸F]DDPFB, which enable site-specific radiolabeling for positron emission tomography (PET) imaging agents with improved tumor-to-background ratios [2].
Table 1: Comparative Analysis of Bioconjugation Approaches Using Heterobifunctional Linkers
Conjugation Method | Target Residue | Therapeutic Advantage | Representative Agents |
---|---|---|---|
Lysine-directed | Surface-exposed lysines (~40/antibody) | Simple chemistry, no antibody engineering required | Trastuzumab emtansine (Kadcyla®) |
Cysteine-directed | Engineered cysteines (~8/antibody) | Reduced heterogeneity, controlled DAR | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin |
Aldehyde tag-directed | Formylglycine (site-specific) | Homogeneous DAR, stable C–C bond | HIPS-conjugated ADCs (preclinical) |
Tosylate-mediated | Nucleophiles (e.g., amines, thiols) | Sequential conjugation, minimal cross-reactivity | Mal-PEG2-Tos-based constructs |
The evolution toward site-specific conjugation platforms reflects a paradigm shift in bioconjugate engineering. Aldehyde tag technology exemplifies this progression, where formylglycine-generating enzyme (FGE) introduces formylglycine residues at predetermined antibody positions (CXPXR sequence tags). Subsequent HIPS (Hydrazino-iso-Pictet-Spengler) ligation creates stable carbon-carbon bonds between the antibody and payload—markedly superior to ester or disulfide linkages in physiological stability. This platform enables empirical optimization of conjugation sites (e.g., heavy vs. light chain positioning) to maximize efficacy while minimizing aggregation, as demonstrated by systematic domain-specific tagging studies [6].
The molecular architecture of Mal-PEG2-Tos embodies a tripartite design where each component confers distinct biophysical and reactive properties essential for advanced bioconjugation. The maleimide terminus (N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)) exhibits exceptional selectivity toward thiol groups (-SH) at physiological pH (6.5–7.5), forming stable thioether bonds via Michael addition. This reaction proceeds rapidly without catalysts, generating conjugates resistant to hydrolytic cleavage—a critical advantage over imidoester or disulfide linkages prevalent in early-generation linkers. Maleimide-thiol specificity remains unparalleled in bioconjugation efficiency, with second-order rate constants exceeding 10²–10³ M⁻¹s⁻¹ under optimal conditions [4] [5].
The polyethylene glycol spacer (PEG₂) bridges the maleimide and tosylate termini through a short, hydrophilic oligomer of repeating ethylene oxide units (-CH₂CH₂O-). This spacer serves multiple critical functions:
Table 2: Structural Components and Their Functional Roles in Mal-PEG2-Tos
Structural Element | Chemical Characteristics | Bioconjugation Function |
---|---|---|
Maleimide | Planar, electron-deficient diene; MW: 98.06 g/mol | Thiol-specific coupling (k = 10²–10³ M⁻¹s⁻¹ at pH 6.5–7.5); forms stable thioether bonds |
PEG₂ Spacer | Diethylene glycol chain; Theoretical length: 24.6 Å; MW: 106.12 g/mol | Enhances solubility (logP reduction: ~2–3 units); reduces steric hindrance; extends plasma half-life |
Tosylate (Toluenesulfonate) | Activated sulfonate ester; Excellent LG (pKa HOSO₂C₆H₄CH₃ = -2.8) | Enables nucleophilic displacement by amines, thiols, or alkoxides; reacts 10³–10⁴ faster than carboxylate analogs |
The tosylate terminus (4-methylbenzenesulfonate) constitutes the most reactive moiety, functioning as an exceptional leaving group (pKa of conjugate acid ≈ -2.8) for nucleophilic substitution reactions. Tosylate-activated linkers exhibit markedly faster reaction kinetics compared to carboxylate analogs (approximately 10³–10⁴-fold), enabling efficient conjugation with nitrogen, oxygen, or sulfur nucleophiles without aggressive coupling agents. This contrasts sharply with carboxylic acid-terminated linkers (e.g., Mal-PEG₂-acid), which require activation by carbodiimides (EDC) or uronium salts (HATU) to form reactive intermediates. The tosylate group thus streamlines conjugation workflows, particularly when incorporating amine-bearing payloads like auristatins or maytansinoids into ADC architectures [8] [9].
Molecular modeling reveals how the PEG₂ spacer balances flexibility with constrained length. While longer PEG chains (e.g., PEG₁₂) enhance solubility, they may increase immunogenicity risk or promote aggregation. The diethylene glycol length (PEG₂) optimally balances hydration (≈3 water molecules per ethylene oxide unit) with minimal chain entanglement. This design prevents the maleimide ring from undergoing hydrolytic ring-opening—a degradation pathway prevalent in maleimides directly conjugated to electron-withdrawing groups—while maintaining efficient energy transfer between functional termini [4] [5] [9].
Tosylate chemistry represents a strategic evolution in linker technology, emerging as a solution to limitations observed in early bioconjugation approaches. First-generation ADCs (2000–2011) relied predominantly on non-specific lysine conjugation or reducible disulfide linkages, yielding heterogeneous mixtures with suboptimal pharmacokinetics. Gemtuzumab ozogamicin (Mylotarg®, withdrawn 2010) exemplified these challenges, with its acid-labile hydrazone linker showing premature drug release and dose-limiting hepatotoxicity [7] [10].
Second-generation ADCs (2011–2019) incorporated hindered disulfides and peptide-based linkers to improve plasma stability. Brentuximab vedotin (Adcetris®, 2011) demonstrated the power of protease-cleavable linkers (valine-citrulline-p-aminobenzylcarbamate), while trastuzumab emtansine (Kadcyla®, 2013) established the viability of non-cleavable thioether linkages. However, both relied on stochastic cysteine conjugation following partial antibody reduction, yielding DAR distributions of 0–8 with variable clearance rates. Pharmacokinetic studies revealed that high-DAR species (DAR≥6) cleared faster than parental antibodies, while low-DAR species (DAR≤2) exhibited reduced potency—highlighting the need for site-specific conjugation platforms [6] [7] [10].
Tosylate-based linkers entered ADC development during the third-generation (2019–present), addressing conjugation specificity and efficiency challenges. Their emergence paralleled three key technological shifts:
Site-Specific Engineering: Introduction of engineered cysteines (THIOMAB™) or unnatural amino acids enabled precise linker attachment. Tosylates provided superior reaction kinetics for these platforms compared to traditional NHS esters, particularly when conjugating sterically constrained sites. For example, tosylate-activated PEG linkers demonstrated >95% conjugation efficiency with cysteine-engineered antibodies versus 60–70% for carboxylate analogs activated in situ [6] [9].
PEG Integration: Recognition that short PEG spacers improve conjugate solubility without aggregation. ADCs like sacituzumab govitecan (Trodelvy®, 2020) and loncastuximab tesirine (Zynlonta®, 2021) incorporated PEG₈ spacers, demonstrating enhanced plasma stability and reduced viscosity. Mal-PEG₂-Tos represents a minimalist PEGylation approach, providing hydration benefits while avoiding the "stealth effect" associated with longer PEG chains [7] [9].
Diversified Payload Chemistry: Expanding beyond traditional auristatins/maytansinoids to include DNA topoisomerase inhibitors (e.g., deruxtecan) required linkers accommodating diverse nucleophiles. Tosylate reactivity with aliphatic amines, phenoxides, and thiolates enabled modular payload incorporation without extensive protecting group strategies. Patent WO2015057699A2 highlights tosylate-PEG linkers for conjugating amine-bearing dolastatins, achieving DAR 4 with <5% aggregation [9].
Table 3: Evolution of Tosylate Linkers in ADC Generations
ADC Generation | Time Period | Representative Agents | Linker Technology | Tosylate Linker Contribution |
---|---|---|---|---|
First Generation | 2000–2011 | Gemtuzumab ozogamicin | Acid-labile hydrazone; Non-specific lysine conjugation | Not utilized; Limited reaction control |
Second Generation | 2011–2019 | Brentuximab vedotin, Trastuzumab emtansine | Cleavable peptides (vc-PABC); Non-cleavable thioethers; Stochastic cysteine conjugation | Early prototypes; Improved cysteine conjugation kinetics |
Third Generation | 2019–Present | Sacituzumab govitecan, Trastuzumab deruxtecan | Site-specific (engineered cysteines/unnatural amino acids); PEGylated linkers | High-efficiency conjugation; Controlled DAR (2–4); Reduced aggregation |
Contemporary applications leverage Mal-PEG2-Tos in sequential bioconjugation workflows. A representative protocol involves:(1) Tosylate Displacement: Reacting Mal-PEG₂-Tos with an amine-containing payload (e.g., monomethyl auristatin E) in aprotic solvents (DMF, acetonitrile) at 20–25°C, yielding maleimide-activated drug-linker;(2) Antibody Reduction: Partial reduction of interchain disulfides in monoclonal antibodies using tris(2-carboxyethyl)phosphine;(3) Thiol-Maleimide Conjugation: Site-specific coupling of the maleimide-drug intermediate to antibody cysteines at pH 6.5–7.0.This approach achieves DAR 3.5–4.0 with >90% monomeric ADC, outperforming carbodiimide-mediated conjugates which typically yield 50–70% monomericity due to aggregation [8] [9].
The trajectory of tosylate linker development now focuses on next-generation innovations. Immunostimulatory antibody conjugates (ISACs) like BDC-1001 (HER2-targeted TLR7/8 agonist) exploit tosylate chemistry for precise toll-like receptor agonist attachment. Similarly, protein degrader-antibody conjugates (DACs) leverage the nucleophile compatibility of tosylates to conjugate E3 ligase ligands (e.g., cereblon modulators), enabling targeted protein degradation. These applications underscore Mal-PEG2-Tos as a versatile molecular bridge, poised to enable increasingly sophisticated therapeutic modalities [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7